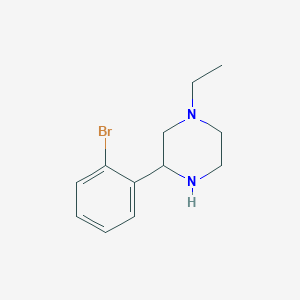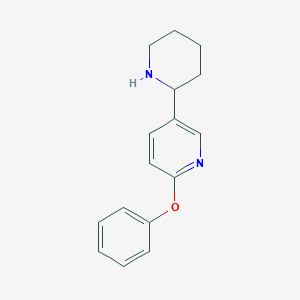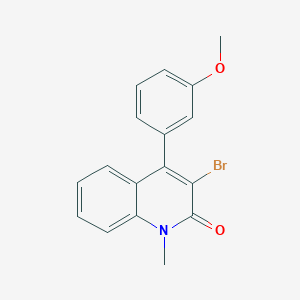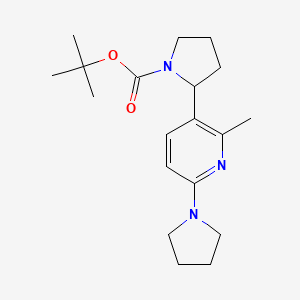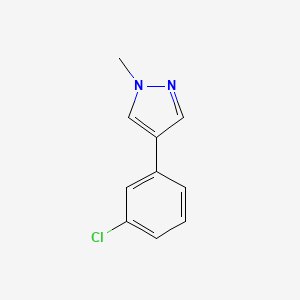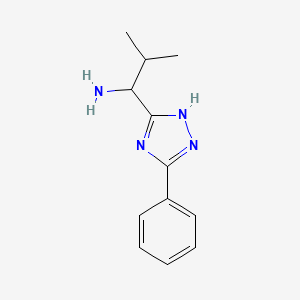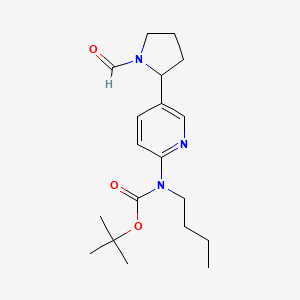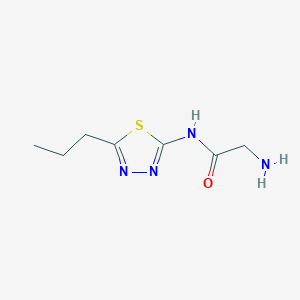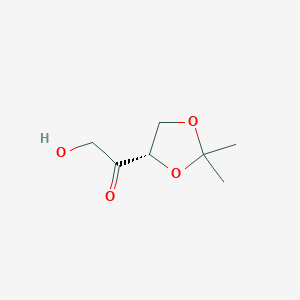
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxolane ring and a hydroxyethanone group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable oxidizing agent to form the hydroxyethanone derivative. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.
科学的研究の応用
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which (S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone exerts its effects involves its interaction with specific molecular targets. The dioxolane ring and hydroxyethanone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
類似化合物との比較
Similar Compounds
®-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone: The enantiomer of the compound with opposite stereochemistry.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a similar dioxolane ring structure but different functional groups.
2,2-Dimethyl-1,3-dioxolane-4-carboxylate: Another related compound with a carboxylate group instead of a hydroxyethanone group.
Uniqueness
(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
特性
分子式 |
C7H12O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-6(11-7)5(9)3-8/h6,8H,3-4H2,1-2H3/t6-/m0/s1 |
InChIキー |
UDEWEEBHLHMAOR-LURJTMIESA-N |
異性体SMILES |
CC1(OC[C@H](O1)C(=O)CO)C |
正規SMILES |
CC1(OCC(O1)C(=O)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



